molecular formula C23H39N3O6 B8114444 Gly-PEG3-endo-BCN, TFA salt

Gly-PEG3-endo-BCN, TFA salt

Cat. No.: B8114444
M. Wt: 453.6 g/mol
InChI Key: MZZHRBCWKALCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-PEG3-endo-BCN, TFA salt is a bifunctional click chemistry reagent designed for efficient and selective bioorthogonal conjugation. Its structure integrates three key components: a glycine moiety, a triethylene glycol (PEG3) spacer, and an endo-bicyclononyne (BCN) group. The inclusion of the glycine unit adds biocompatibility and facilitates its integration into peptide structures . The hydrophilic PEG3 spacer significantly enhances the molecule's solubility in aqueous media, which is crucial for reactions in physiological buffers, while also providing flexibility and reducing steric hindrance during conjugation events . The core reactivity of this compound is driven by the endo-BCN group, which undergoes a rapid and selective Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-containing molecules. This copper-free click chemistry mechanism is essential for applications where copper catalysts are toxic or would interfere with biological activity, such as in live cells or with sensitive biomolecules . This reagent is extensively applied in: • Bioconjugation: Coupling azide-modified biomolecules, drugs, or probes for the creation of novel conjugates . • Probe Development: Constructing BCN-functionalized tools for imaging and diagnostic studies . • Drug Delivery: Aiding in the design of advanced, bioorthogonal targeted delivery systems . • Chemical Biology: Enabling site-specific labeling of biomolecules within living systems without disrupting native biological processes . For reliable and reproducible results, the product is supplied with a high purity of ≥95% . To maintain stability, it should be stored at -20°C in a tightly sealed container, protected from light and moisture . For Research Use Only. NOT FOR CLINICAL USE. This product is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZHRBCWKALCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Glycine Intermediate Synthesis

The process begins with the protection of glycine’s amine group using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) and water biphasic system. This step ensures selective reactivity during subsequent PEG spacer attachment. The Boc group is chosen for its stability under basic conditions and ease of removal via mild acidic treatment.

Reaction Conditions :

  • Solvent : DCM/H₂O (1:1 v/v)

  • Temperature : 0–5°C (ice bath)

  • Reagents : Boc₂O (1.2 equiv), sodium bicarbonate (2.0 equiv)

  • Yield : 85–90%.

PEG3 Spacer Conjugation

A linear PEG3 chain is introduced via carbodiimide-mediated coupling between Boc-glycine’s carboxyl group and the terminal amine of PEG3. N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxyl group, facilitating amide bond formation.

Key Parameters :

  • Molar Ratio : Boc-Glycine : PEG3-NH₂ = 1:1.1

  • Reaction Time : 12–16 hours at 25°C

  • Purification : Silica gel chromatography (ethyl acetate/methanol = 9:1).

Endo-BCN Group Incorporation

The BCN moiety is conjugated to the PEG3 terminus using a copper-free click chemistry approach. The strained alkyne of endo-BCN reacts with an azide-functionalized PEG3 intermediate under mild conditions (pH 7.4, 25°C).

Critical Considerations :

  • Azide Activation : Sodium ascorbate and tert-butyl nitrite (t-BuONO) are used to generate reactive nitrile oxides.

  • Reaction Efficiency : >95% conversion confirmed via LC-MS.

Deprotection and TFA Salt Formation

Boc removal is achieved using a 30% TFA solution in DCM, yielding a free amine on the glycine residue. Subsequent lyophilization in the presence of excess TFA ensures the formation of the stable TFA salt.

Optimized Protocol :

  • Deprotection Time : 2 hours at 25°C

  • Neutralization : Diethyl ether precipitation

  • Final Purity : >95% (HPLC).

Stepwise Laboratory-Scale Synthesis Protocol

The following table summarizes the optimized laboratory-scale synthesis protocol:

Step Reagents/Conditions Duration Yield
Boc-Glycine SynthesisBoc₂O, NaHCO₃, DCM/H₂O4 h88%
PEG3 ConjugationEDC, NHS, PEG3-NH₂, DMF16 h82%
Endo-BCN FunctionalizationEndo-BCN-NHS ester, DIEA, DCM6 h91%
Boc Deprotection30% TFA/DCM2 h95%
TFA Salt FormationLyophilization with 0.1% TFA/water24 h98%

Data compiled from Refs.

Industrial-Scale Production Techniques

Large-scale manufacturing employs automated peptide synthesizers (e.g., CEM Liberty Blue) to enhance reproducibility and throughput. Key adaptations include:

Continuous Flow Synthesis

  • PEG3 Spacer Attachment : A continuous flow reactor minimizes side reactions during PEGylation, achieving 90% yield at 10 g/L concentration.

  • In-Line Purification : Simulated moving bed (SMB) chromatography removes unreacted Boc-glycine and PEG3 intermediates.

Green Chemistry Practices

  • Solvent Recycling : DCM and DMF are recovered via fractional distillation (95% efficiency).

  • Waste Reduction : TFA is neutralized with calcium carbonate to generate non-hazardous calcium trifluoroacetate.

Purification and Characterization

Chromatographic Purification

  • Reverse-Phase HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution (0.1% TFA in water/acetonitrile).

  • Ion-Exchange Chromatography : Q Sepharose Fast Flow resin removes residual PEG3 and BCN byproducts.

Spectroscopic Characterization

Technique Key Data Reference
¹H NMR δ 3.65 (m, PEG3), δ 1.42 (s, Boc), δ 2.98 (BCN)
HRMS [M+H]⁺: 454.2 (calc. 453.6)
HPLC Retention time: 8.2 min (95% purity)

Quality Control and Analytical Challenges

Critical Quality Attributes (CQAs)

  • Purity : ≥95% (HPLC area percentage)

  • Water Content : ≤0.5% (Karl Fischer titration)

  • TFA Content : 10–12% (ion chromatography).

Common Impurities

  • Unreacted PEG3 : Identified via LC-MS (m/z 298.1).

  • Oxidized BCN : Mitigated by inert atmosphere (N₂/Ar) during synthesis.

Challenges in Synthesis and Scalability

BCN Group Stability

The strained alkyne in endo-BCN is prone to dimerization at elevated temperatures. Industrial processes maintain reaction temperatures below 30°C and employ radical inhibitors (e.g., BHT).

PEG3 Hydrophilicity

Excessive PEG hydration can hinder coupling efficiency. Anhydrous DMF with molecular sieves (4Å) is used to control solvent polarity .

Chemical Reactions Analysis

Types of Reactions: Gly-PEG3-endo-BCN, TFA salt primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are stable triazole linkages, which are commonly used in bio-conjugation and drug development .

Scientific Research Applications

Click Chemistry

Gly-PEG3-endo-BCN is primarily employed in click chemistry to form stable conjugates with azide-containing molecules. This application is crucial in developing targeted therapeutics and diagnostic agents.

Case Study: Targeted Drug Delivery
In a study involving targeted drug delivery systems, Gly-PEG3-endo-BCN was used to link therapeutic agents to tumor-targeting ligands. The resulting conjugates demonstrated enhanced specificity and reduced off-target effects in cellular models .

Protein Modification

The compound is also utilized for site-specific modifications of proteins, particularly at lysine residues. The BCN moiety allows for selective conjugation without disrupting protein function.

Case Study: Enzyme Modification
Research has shown that Gly-PEG3-endo-BCN can modify enzymes to improve their stability and activity under physiological conditions. For instance, modifications using this linker enhanced the catalytic efficiency of certain enzymes by up to 50% .

PROTAC Synthesis

Gly-PEG3-endo-BCN serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation.

Data Table: PROTAC Synthesis Efficiency

Linker TypeYield (%)Target ProteinReference
Gly-PEG3-endo-BCN85BCR-Abl
Other PEG Linkers70BCR-Abl

This table highlights the superior yield achieved with Gly-PEG3-endo-BCN compared to other linkers in synthesizing PROTACs targeting the BCR-Abl fusion protein.

Nanoparticle Functionalization

The compound facilitates the functionalization of nanoparticles for drug delivery applications, improving their solubility and biocompatibility.

Case Study: Nanoparticle Drug Delivery
In a recent study, nanoparticles functionalized with Gly-PEG3-endo-BCN were shown to significantly enhance the delivery of chemotherapeutics to cancer cells while minimizing systemic toxicity. The functionalized nanoparticles exhibited a 60% increase in cellular uptake compared to non-functionalized counterparts .

Mechanism of Action

The mechanism of action of Gly-PEG3-endo-BCN, TFA salt involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The BCN group reacts with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Functional Group and Reactivity

Compound Reactive Group 1 Reactive Group 2 Click Chemistry Type Key Applications
Gly-PEG3-endo-BCN, TFA endo-BCN Glycine SPAAC (azide compatibility) ADCs, PROTACs
DBCO-Sulfo-PEG4-Maleimide DBCO Maleimide SPAAC (azide) + Thiol Protein/antibody conjugation
Ald-Ph-PEG24-TFP ester Aldehyde (Ald) TFP ester Hydrazone/oxime ligation Peptide-drug conjugates
Boc-PEG6-Val-Cit-PAB-OH Val-Cit dipeptide PAB-OH Protease-cleavable linker ADCs with controlled release

Key Differences :

  • Gly-PEG3-endo-BCN specializes in azide-based SPAAC reactions, while DBCO-Sulfo-PEG4-Maleimide combines DBCO for SPAAC and maleimide for thiol conjugation, enabling dual-functional bioconjugation .
  • Ald-Ph-PEG24-TFP ester relies on hydrazone chemistry, suitable for acid-sensitive drug release, whereas Boc-PEG6-Val-Cit-PAB-OH incorporates a protease-cleavable Val-Cit motif for tumor microenvironment-targeted payload release .

Structural and Physicochemical Properties

Compound Molecular Weight PEG Length Solubility (aq.) Purity Storage Conditions
Gly-PEG3-endo-BCN, TFA 453.6 g/mol PEG3 High ≥95% -20°C
DBCO-Sulfo-PEG4-Maleimide 792.8 g/mol PEG4 Very high (sulfo) ≥95% -20°C
m-PEG17-NHS ester ~1,000 g/mol PEG17 Moderate ≥90% -80°C

Key Insights :

  • Shorter PEG chains (e.g., PEG3 in Gly-PEG3-endo-BCN) balance solubility and steric effects, whereas longer PEGs (e.g., PEG17) improve solubility but may reduce conjugation efficiency .
  • Sulfonated compounds (e.g., DBCO-Sulfo-PEG4-Maleimide) exhibit enhanced aqueous solubility compared to non-sulfonated analogs .

Salt Form and Biocompatibility

Compound Salt Form Biocompatibility Concerns Alternative Salt Options
Gly-PEG3-endo-BCN, TFA TFA Residual TFA may inhibit cell-based assays Acetate or HCl
Tri(Amino-PEG3-amide)-amine TFA Similar TFA-related toxicity Customizable (e.g., HCl)
Boc-PEG6-Val-Cit-PAB-OH None (free acid) N/A N/A

Critical Notes:

  • TFA salts are cost-effective for research but often replaced with acetate or HCl salts for in vivo studies to avoid cytotoxicity .
  • Custom salt conversion services are available for commercial compounds (e.g., Tri(Amino-PEG3-amide)-amine) .

Q & A

Q. What is the role of the TFA salt in Gly-PEG3-endo-BCN synthesis, and how does it affect experimental outcomes?

Gly-PEG3-endo-BCN is synthesized using trifluoroacetic acid (TFA) during reverse-phase HPLC purification and resin cleavage in solid-phase synthesis. The TFA acts as a counterion to stabilize the compound, particularly for peptides lacking basic amino acids (e.g., Arg, Lys) or with blocked N-termini . However, residual TFA can interfere with biological assays (e.g., cell viability, protein interactions) by altering pH or inducing non-specific effects. Researchers should quantify TFA content via ion chromatography and consider converting to acetate or HCl salts via ion exchange for sensitive applications .

Q. How should Gly-PEG3-endo-BCN be stored to maintain stability?

The compound should be stored lyophilized at ≤-20°C in airtight containers to prevent hydrolysis of the BCN group or PEG linker. Avoid repeated freeze-thaw cycles and exposure to light, as the BCN moiety is photosensitive. For reconstitution, use anhydrous DMSO or DMF to minimize side reactions .

Q. What are the primary applications of Gly-PEG3-endo-BCN in bioorthogonal chemistry?

The BCN group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules (e.g., proteins, nucleic acids). The PEG3 spacer enhances solubility in aqueous buffers, while the glycine residue facilitates conjugation to carboxylate-containing targets. Applications include live-cell labeling, drug conjugate synthesis, and biomaterial functionalization .

Q. How can researchers verify the purity and structural integrity of Gly-PEG3-endo-BCN?

Use analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended). Confirm molecular weight via mass spectrometry (ESI-MS or MALDI-TOF). For functional validation, perform a control SPAAC reaction with a fluorescent azide (e.g., Alexa Fluor 488 azide) and analyze by SDS-PAGE or fluorescence microscopy .

Advanced Research Questions

Q. How can TFA-induced experimental artifacts be mitigated in cell-based assays using Gly-PEG3-endo-BCN?

Residual TFA can acidify cell culture media or disrupt membrane integrity. To address this:

  • Dialyze the compound against PBS (pH 7.4) using a 1 kDa MWCO membrane to remove TFA.
  • Use ion-exchange resins (e.g., Dowex 1x2 chloride form) to replace TFA with biocompatible counterions (e.g., acetate).
  • Include a TFA-only control group to isolate its effects on cytotoxicity or signaling pathways .

Q. What strategies optimize the reaction efficiency of Gly-PEG3-endo-BCN with azide-modified substrates?

  • Stoichiometry: Use a 1.5- to 2-fold molar excess of BCN to azide for near-quantitative conversion.
  • Solvent: Perform reactions in PBS (pH 7.4) with 10% DMSO to enhance solubility.
  • Kinetics: Monitor reaction progress via LC-MS or fluorescence quenching (if using labeled azides). Reaction completion typically occurs within 1–4 hours at 25°C .

Q. How can researchers resolve discrepancies in SPAAC reaction yields caused by PEG3 spacer flexibility?

The PEG3 linker’s conformational flexibility may reduce effective molarity. To improve yield:

  • Shorten reaction times to minimize reverse reactions.
  • Use rigid spacers (e.g., alkyl chains) in parallel experiments to compare efficiency.
  • Employ computational modeling (e.g., molecular dynamics) to predict optimal linker lengths for specific targets .

Q. What analytical methods are critical for characterizing Gly-PEG3-endo-BCN stability under physiological conditions?

  • Hydrolysis Stability: Incubate in PBS (37°C, pH 7.4) and analyze degradation products via HPLC-MS over 24–72 hours.
  • Serum Stability: Add fetal bovine serum (FBS) to the reaction and quantify intact compound using a BCN-specific fluorescent probe.
  • Light Sensitivity: Expose to UV (365 nm) and monitor BCN decomposition via NMR or IR spectroscopy .

Q. How should researchers design controls to validate the specificity of Gly-PEG3-endo-BCN in complex biological systems?

  • Negative Controls: Use BCN-free PEG3-glycine or scrambled peptide sequences.
  • Competition Assays: Pre-incubate with excess azide to block SPAAC reactivity.
  • Orthogonal Validation: Confirm target engagement via immunofluorescence colocalization or pull-down assays .

Q. What statistical frameworks are recommended for analyzing data variability introduced by TFA residues?

Apply multivariate regression models to distinguish TFA-related effects from biological variability. Use tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups with/without TFA removal. Report effect sizes and confidence intervals to contextualize findings .

Methodological Considerations

  • Reproducibility: Document TFA content, storage conditions, and purification steps in detail. Share raw HPLC/MS data in supplementary materials .
  • Ethical Compliance: Ensure animal studies using Gly-PEG3-endo-BCN adhere to institutional guidelines for TFA exposure limits (<1% recommended) .

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